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Compound of Interest

Compound Name: Dimethylformamide-(S,R,S)-AHPC

Cat. No.: B15574739

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of
Dimethylformamide-(S,R,S)-AHPC, an E3 ligase ligand-linker conjugate. This compound
incorporates the (S,R,S)-AHPC moiety, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase
ligand, and is functionalized with a dimethylformamide group. Its primary application lies within
the field of Targeted Protein Degradation (TPD), specifically in the design and synthesis of
Proteolysis Targeting Chimeras (PROTACS). This document summarizes the available
physicochemical data, outlines its role in the VHL-mediated ubiquitination pathway, and
provides generalized experimental protocols for its characterization.

Introduction

Dimethylformamide-(S,R,S)-AHPC is a specialized chemical probe designed for the
development of PROTACs. PROTACSs are heterobifunctional molecules that recruit a target
protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of
the target protein by the proteasome. The (S,R,S)-AHPC component of this molecule serves as
the VHL-recruiting ligand, a critical component in many successful PROTAC designs. The
inclusion of a dimethylformamide moiety suggests a modification intended to modulate
physicochemical properties such as solubility or to serve as a synthetic handle.
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Physicochemical Properties

Quantitative data for Dimethylformamide-(S,R,S)-AHPC is limited in publicly accessible
literature. The following table summarizes the available information.

Property Value Source
Molecular Weight 501.64 g/mol [1]
Molecular Formula C25H35Ns04S [1]
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in the Certificate of Analysis.

Note: Experimental data such as melting point, boiling point, and specific solubility in various
solvents are not readily available in the reviewed literature. Researchers should refer to the
supplier's Certificate of Analysis for any available data.

Mechanism of Action in Targeted Protein
Degradation

Dimethylformamide-(S,R,S)-AHPC functions as the E3 ligase-binding component of a
PROTAC. The (S,R,S)-AHPC moiety specifically binds to the von Hippel-Lindau (VHL) protein,
which is part of the VHL-Elongin B-Elongin C-Cullin 2 (CRL2"VHL") E3 ubiquitin ligase
complex. By being tethered to a ligand for a target protein, Dimethylformamide-(S,R,S)-AHPC
facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase.
This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the
target protein. The resulting polyubiquitinated protein is then recognized and degraded by the
26S proteasome.
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Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Dimethylformamide-(S,R,S)-
AHPC are not publicly available. The following are generalized procedures for the
characterization of similar compounds and should be adapted based on specific experimental
requirements and available instrumentation.
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Synthesis

A plausible synthetic route for Dimethylformamide-(S,R,S)-AHPC would likely involve the
coupling of a protected (S,R,S)-AHPC core with a precursor containing the dimethylformamide
moiety, followed by deprotection. The specific reagents and reaction conditions would need to
be optimized.

General Workflow for Synthesis:
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Caption: A generalized synthetic workflow for Dimethylformamide-(S,R,S)-AHPC.

Analytical Characterization

¢ Objective: To confirm the chemical structure and purity of the compound.

o Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent
(e.g., DMSO-ds, CDClIs, or MeOD).

e Instrumentation: A 400 MHz or higher NMR spectrometer.
e 'H NMR Parameters:

o Pulse sequence: Standard proton experiment.

o Number of scans: 16-64.

o Spectral width: -2 to 12 ppm.
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o Relaxation delay: 1-5 s.

13C NMR Parameters:

[e]

Pulse sequence: Proton-decoupled carbon experiment.

o

Number of scans: 1024-4096.

[¢]

Spectral width: 0 to 200 ppm.

[¢]

Relaxation delay: 2 s.

Data Analysis: Chemical shifts, coupling constants, and integration of peaks should be
analyzed to confirm the expected structure.

Objective: To determine the molecular weight and confirm the elemental composition.

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as
necessary for the specific instrument.

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Parameters (for ESI):

[¢]

lonization mode: Positive ion mode is expected to be effective.

o

Capillary voltage: 3-5 kV.

[e]

Nebulizer gas pressure: 20-40 psi.

o

Drying gas flow: 5-10 L/min.

[¢]

Drying gas temperature: 200-350 °C.

Data Analysis: The exact mass of the molecular ion ([M+H]*) should be compared to the
calculated theoretical mass to confirm the elemental formula.

Objective: To assess the purity of the compound.
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o Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,
acetonitrile or methanol) and dilute to an appropriate concentration for UV detection (e.g.,
0.1-1 mg/mL).

e Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.
e Method:
o Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

[¢]

[¢]

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

[e]

Flow Rate: 1 mL/min.

o

Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the
compound.

o Data Analysis: The purity is determined by the percentage of the area of the main peak
relative to the total area of all peaks.

Conclusion

Dimethylformamide-(S,R,S)-AHPC is a valuable tool for researchers in the field of targeted
protein degradation. Its design as a VHL-recruiting ligand with a dimethylformamide
modification makes it a versatile building block for the synthesis of novel PROTACs. While
detailed public data on its specific chemical properties and synthesis are scarce, this guide
provides the foundational knowledge of its identity, mechanism of action, and general
methodologies for its characterization. It is imperative for researchers to consult supplier-
specific documentation for the most accurate and detailed information. Further studies are
warranted to fully elucidate the physicochemical and pharmacological properties of this
compound to facilitate its broader application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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